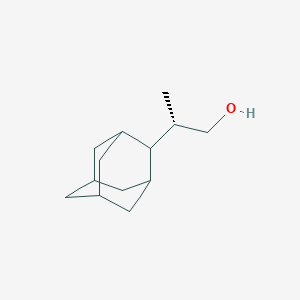
(2S)-2-(2-Adamantyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2-Adamantyl)propan-1-ol, also known as Adaprolol, is a chiral beta blocker that has been extensively studied for its potential therapeutic applications. This compound has a unique structure that makes it a promising candidate for treating cardiovascular diseases, such as hypertension and heart failure.
作用機序
The mechanism of action of (2S)-2-(2-Adamantyl)propan-1-ol involves its binding to beta-adrenergic receptors. These receptors are activated by the neurotransmitter epinephrine, which increases heart rate and blood pressure. By blocking these receptors, this compound reduces the effects of epinephrine, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can reduce heart rate and blood pressure, as well as decrease the contractility of the heart muscle. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in cardiovascular diseases.
実験室実験の利点と制限
One advantage of using (2S)-2-(2-Adamantyl)propan-1-ol in lab experiments is its high selectivity for beta-adrenergic receptors. This makes it a useful tool for studying the effects of beta-blockers on cardiovascular function. However, one limitation of using this compound is its relatively low potency compared to other beta-blockers. This may require higher concentrations of the compound to achieve the desired effects, which can be problematic in some experimental settings.
将来の方向性
There are several future directions for research on (2S)-2-(2-Adamantyl)propan-1-ol. One area of interest is the potential use of this compound in combination with other drugs for the treatment of cardiovascular diseases. Additionally, further studies are needed to better understand the antioxidant properties of this compound and its potential role in reducing oxidative stress in the cardiovascular system. Finally, research is needed to investigate the potential side effects of this compound and its safety profile in humans.
Conclusion:
In conclusion, this compound is a chiral beta blocker that has potential therapeutic applications in cardiovascular diseases. Its unique structure and high selectivity for beta-adrenergic receptors make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects. With continued research, this compound may prove to be a valuable tool in the treatment of cardiovascular diseases.
合成法
The synthesis of (2S)-2-(2-Adamantyl)propan-1-ol involves the reaction of 2-adamantanone with ethylmagnesium bromide, followed by the addition of isopropyl chloroformate and reduction with lithium aluminum hydride. The yield of this reaction is typically around 60%, and the product can be purified using column chromatography.
科学的研究の応用
(2S)-2-(2-Adamantyl)propan-1-ol has been extensively studied for its potential therapeutic applications in cardiovascular diseases. Studies have shown that this compound has a high affinity for beta-adrenergic receptors, which are found in the heart and blood vessels. By blocking these receptors, this compound can reduce heart rate and blood pressure, making it a potential treatment for hypertension and heart failure.
特性
IUPAC Name |
(2S)-2-(2-adamantyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3/t8-,9?,10?,11?,12?,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEOFCJCSFJASP-GLFGPFBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

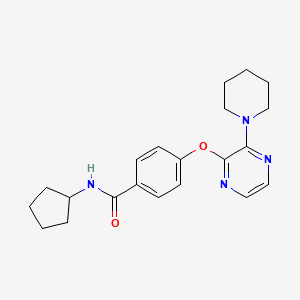

![4-(4-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2811514.png)
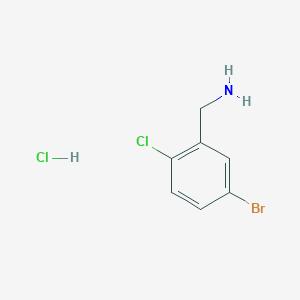
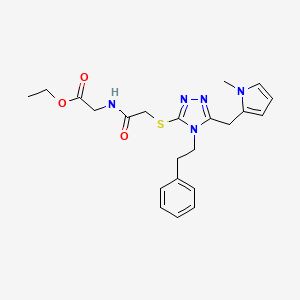
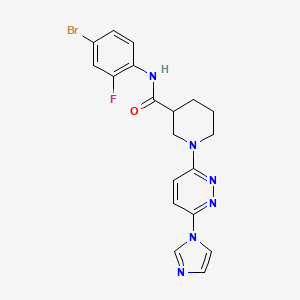
![Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate](/img/structure/B2811522.png)
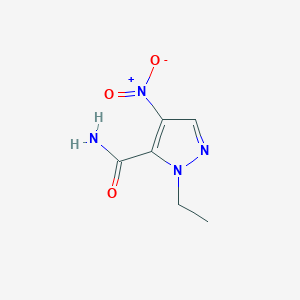
![1-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2811524.png)
![(3-(4-Methoxyphenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2811526.png)
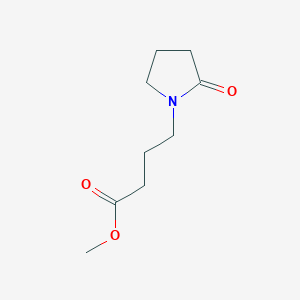
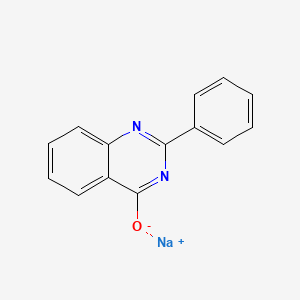
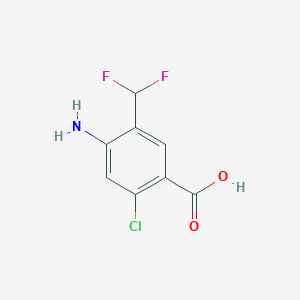
![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2811531.png)